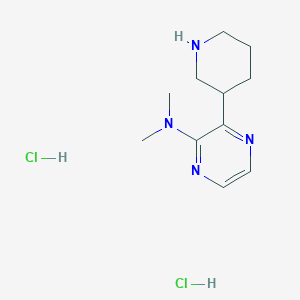

N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-3-piperidin-3-ylpyrazin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.2ClH/c1-15(2)11-10(13-6-7-14-11)9-4-3-5-12-8-9;;/h6-7,9,12H,3-5,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIHZQGVRHRSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Formation of the Pyrazine Ring: The pyrazine ring is usually formed through a condensation reaction between suitable diamines and diketones.

Coupling of the Rings: The piperidine and pyrazine rings are then coupled through a reaction with dimethylamine under controlled conditions.

Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

Pyrazine derivatives are susceptible to oxidation at nitrogen atoms. For this compound, oxidation primarily targets the tertiary amine group on the piperidine ring or the pyrazine nitrogen.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| N-Oxide formation | HO, acidic conditions | Conversion to pyrazine N-oxide derivatives | |

| Side-chain oxidation | KMnO, aqueous base | Hydroxylation of piperidine C-H bonds |

Mechanistic Insights :

-

N-Oxidation : The electron-rich tertiary amine in the piperidine ring reacts with peroxides, forming N-oxides via a two-electron transfer process.

-

C-H Oxidation : Manganese-based oxidants abstract hydrogen atoms from the piperidine ring, forming hydroxylated intermediates.

Alkylation and Acylation

The secondary amine in the piperidine ring undergoes nucleophilic alkylation or acylation.

| Reaction | Reagents | Products | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides, KCO, DMF | N-Alkylated piperidine derivatives | |

| Acylation | Acetyl chloride, NEt, CHCl | N-Acylated derivatives |

Key Observations :

-

Alkylation proceeds efficiently under mild conditions due to the piperidine amine’s nucleophilicity.

-

Acylation is stereoselective, favoring trans-adducts due to steric hindrance from the pyrazine ring.

Acid-Base Reactivity

The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent transformations.

Structural Impact :

-

Protonation at the pyrazine nitrogen increases electrophilicity, facilitating nucleophilic aromatic substitutions .

Nucleophilic Aromatic Substitution

The pyrazine ring’s electron-deficient nature allows substitution at C-5 or C-6 positions when activated.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaN, DMF, 80°C | Azide introduction at C-5 | 5-Azido-pyrazine derivatives | |

| Thiophenol, CuI, DMSO | Thioether formation at C-6 | 6-Arylthio-pyrazine analogs |

Mechanism :

Cross-Coupling Reactions

The pyrazine ring participates in palladium-catalyzed couplings if halogenated precursors are used.

| Reaction | Catalyst | Outcome | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh), KCO | Biaryl-pyrazine conjugates | |

| Buchwald-Hartwig amination | Pd(dba), Xantphos | Aminated pyrazine derivatives |

Limitations :

-

Direct coupling requires prior halogenation of the pyrazine ring, which is absent in the parent compound .

Reductive Transformations

Selective reduction of the pyrazine ring is feasible under controlled conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H, Pd/C, EtOH | Partial saturation of pyrazine ring | 1,4-Dihydropyrazine intermediates | |

| NaBH, NiCl | Piperidine ring reduction | Decahydro-pyridine analogs |

Selectivity :

-

Hydrogenation preferentially targets the pyrazine ring over the piperidine moiety due to aromaticity loss.

Cycloaddition Reactions

The pyrazine ring participates in [4+2] cycloadditions under thermal or photochemical activation.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Maleic anhydride, Δ, toluene | Diels-Alder adducts | Fused bicyclic systems |

Mechanism :

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound is being explored as a potential pharmaceutical agent. Its structure suggests possible interactions with biological targets, which can lead to the development of drugs aimed at specific pathways, such as those involved in cardiovascular or neurodegenerative diseases .

- Renin Inhibition : Related compounds have shown significant potency as renin inhibitors, which are crucial in managing hypertension and heart failure. For instance, a study demonstrated that modifications to similar structures led to a 65,000-fold increase in potency against renin .

-

Biological Activity

- Enzyme Interaction Studies : Research indicates that the compound may interact with various enzymes or receptors, potentially modulating their activity. This characteristic makes it a candidate for studying enzyme kinetics and receptor-ligand interactions in cellular pathways .

- Plant Growth Regulation : Preliminary studies have suggested that derivatives of heterocyclic compounds, including those based on pyrazine structures, can enhance vegetative growth in plants by activating photosynthetic processes . This opens avenues for agricultural biotechnology applications.

- Chemical Industry

Case Study 1: Renin Inhibitor Development

A rational drug design approach led to the discovery of a compound structurally similar to N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride that exhibited remarkable selectivity and potency against renin. This highlights the potential of such compounds in treating conditions related to the renin-angiotensin system .

Case Study 2: Agricultural Application

A study on synthetic low molecular weight heterocyclic compounds demonstrated that derivatives similar to this compound positively influenced chlorophyll synthesis in maize seedlings. This suggests potential applications in enhancing crop yields through innovative plant growth regulators .

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pyrazine vs. Pyridine Derivatives

N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride

- Molecular Formula : C₁₂H₂₀ClN₃

- Molecular Weight : 241.76 g/mol (CAS: 1361116-45-1)

- Key Differences :

- Core Heterocycle : Pyridine (one nitrogen) vs. pyrazine (two nitrogens). Pyridine’s lower aromatic nitrogen content reduces basicity compared to pyrazine.

- Substitution Pattern : Piperidin-3-yl at position 6 on pyridine vs. position 3 on pyrazine. Positional differences alter steric interactions in receptor binding.

- Counterion : Single hydrochloride vs. dihydrochloride, affecting solubility and ionization state.

N-[(3R)-Piperidin-3-yl]pyrazin-2-amine Dihydrochloride

- Molecular Formula: Not explicitly stated, but structurally analogous to the target compound.

- Stereochemistry: (3R)-piperidinyl configuration may enhance enantioselective interactions in biological systems .

Ring Size and Heteroatom Variations

N-(Azetidin-3-yl)pyrazin-2-amine Dihydrochloride

- Molecular Formula : Likely C₇H₁₂Cl₂N₄ (estimated from Ref: 10-F512062) .

- Key Differences :

- Ring Size : Azetidine (4-membered) vs. piperidine (6-membered). Azetidine’s strain increases reactivity but reduces conformational stability.

- Electron Density : Smaller ring size may reduce basicity compared to piperidine.

3-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine Dihydrochloride

- Molecular Formula : C₉H₁₉Cl₂N₃

- Molecular Weight : 240.18 g/mol (CAS: EN300-127335) .

- Key Differences :

- Fused Ring System : Imidazole-piperidine fusion introduces planar rigidity, contrasting with the pyrazine core’s aromatic flexibility.

- Functional Groups : Imidazole’s secondary amine may participate in metal coordination, unlike pyrazine’s tertiary amines.

Biological Activity

N,N-Dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is a synthetic compound belonging to the class of pyrazine derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 279.21 g/mol

- CAS Number : 1361112-30-2

The compound features a piperidine ring and a pyrazine ring connected through a dimethylamine group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.

- Receptor Binding : It can bind to various receptors, modulating cellular signaling pathways that influence cell growth and apoptosis.

- Cellular Pathways : The compound affects pathways associated with immune response and cancer progression, potentially offering therapeutic benefits in oncology.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant activity against bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1 |

These results suggest that the compound exhibits both bactericidal and bacteriostatic properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has shown promising results in inhibiting tumor cell proliferation through its action on Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition leads to reduced cell survival and increased apoptosis in cancer cells.

In vitro studies have reported that this compound effectively inhibits the growth of various cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 4.5 |

| A549 (Lung Cancer) | 6.0 |

These findings highlight the potential of this compound as a therapeutic agent in cancer treatment .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluating the efficacy of various pyrazine derivatives found that this compound exhibited superior antibacterial activity compared to other derivatives, with particular effectiveness against biofilm-forming strains .

- Anticancer Research : A recent investigation into the effects of Class I PI3K inhibitors revealed that compounds similar to this compound showed significant anti-tumor activity in xenograft models, suggesting potential clinical applications for treating resistant cancers .

Q & A

Q. What are the key considerations for optimizing the synthesis of N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride to ensure high purity and yield?

Methodological Answer: Synthesis optimization should focus on reaction stoichiometry, solvent selection (e.g., anhydrous conditions for amine reactions), and temperature control to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical. High-performance liquid chromatography (HPLC) with ≥95% purity thresholds (as validated for structurally related dihydrochloride salts in ) ensures quality control. Intermediate characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) is recommended to confirm structural integrity at each step.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the presence of dimethylamine protons (~2.2–2.5 ppm) and piperidinyl/pyrazine ring protons (6.5–8.5 ppm).

- Mass Spectrometry: Electrospray ionization (ESI-MS) in positive ion mode can detect the molecular ion peak ([M+H]) and confirm the molecular weight (e.g., ~280–300 g/mol based on related dihydrochloride compounds in ).

- X-ray Crystallography: If single crystals are obtainable, this method resolves stereochemical ambiguities, though this may require collaboration with specialized facilities.

Q. What analytical techniques are recommended for assessing the stability of this compound under various storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks. Monitor degradation via HPLC (as applied in ) to quantify impurities.

- pH-Dependent Stability: Assess solubility and decomposition in buffers (pH 1–9) to identify optimal storage conditions.

- Thermogravimetric Analysis (TGA): Determine thermal decomposition profiles to guide lyophilization or desiccant use.

Advanced Research Questions

Q. How should researchers design experiments to evaluate the receptor binding affinity of this compound in neurological targets?

Methodological Answer:

- Radioligand Binding Assays: Use - or -labeled ligands for receptors like dopamine D or serotonin 5-HT (common targets for piperidine derivatives, as seen in ). Competitive binding protocols with varying compound concentrations (1 nM–10 µM) can calculate IC values.

- Functional Assays: Measure intracellular cAMP or calcium flux in transfected cell lines (e.g., CHO-K1) to assess agonism/antagonism.

- Computational Docking: Pair experimental data with molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to receptor pockets.

Q. What strategies are effective in resolving contradictory data regarding the pharmacokinetic properties of this compound across different in vitro and in vivo models?

Methodological Answer:

- Cross-Model Validation: Compare metabolic stability in liver microsomes (human vs. rodent) with in vivo plasma pharmacokinetics (PK) studies. Discrepancies may arise from species-specific cytochrome P450 activity.

- Tissue Distribution Studies: Use radiolabeled compound (e.g., -labeling) to quantify accumulation in the brain, liver, and kidneys.

- Metabolite Identification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can detect phase I/II metabolites, clarifying whether contradictions stem from active metabolites (e.g., ’s analogs with modified pharmacokinetics).

Q. What methodologies are employed to determine the solubility and partition coefficient (LogP) of this compound for preclinical development?

Methodological Answer:

- Shake-Flask Method: Measure equilibrium solubility in octanol-water systems at 25°C. For dihydrochloride salts, adjust pH to account for ionization (pKa ~8–10 for tertiary amines, as in ).

- HPLC-Based LogP Estimation: Use a calibrated C18 column and isocratic elution to correlate retention time with LogP values of reference standards.

- Computational Prediction: Tools like ACD/LogP or Molinspiration provide initial estimates but require experimental validation due to salt-form complexities.

Safety and Experimental Design

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (as per ’s SDS guidelines).

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine powders.

- Waste Management: Segregate chemical waste and consult professional disposal services for halogenated byproducts (aligning with ’s waste-handling protocols).

Q. How can researchers mitigate batch-to-batch variability during large-scale synthesis of this compound?

Methodological Answer:

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in situ FTIR or Raman spectroscopy) to track reaction progress.

- Quality-by-Design (QbD): Use factorial design experiments to optimize critical parameters (e.g., solvent polarity, catalyst loading).

- Strict QC Criteria: Enforce ≥98% purity via HPLC () and ≤0.1% residual solvent limits (per ICH Q3C guidelines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.